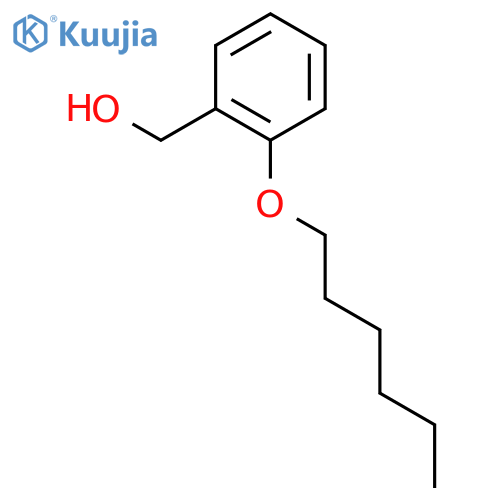Cas no 3351-71-1 (Benzenemethanol,2-(hexyloxy)-)
ベンゼンメタノール、2-(ヘキシロキシ)-は、有機合成化学において有用な芳香族アルコール誘導体です。分子構造中のヘキシルオキシ基(-OC6H13)が疎水性を高めるため、溶媒や界面活性剤としての応用が期待されます。特に、高い熱安定性と適度な極性を併せ持ち、樹脂や塗料の改質剤として機能性材料の開発に寄与します。また、フェノール性水酸基を有するため、エステル化やエーテル化などの官能基変換が可能で、医農薬中間体としての利用価値も注目されています。実験室規模から工業生産まで、幅広い合成条件に対応できる点が特長です。

Benzenemethanol,2-(hexyloxy)- structure
商品名:Benzenemethanol,2-(hexyloxy)-
Benzenemethanol,2-(hexyloxy)- 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol,2-(hexyloxy)-
- (2-hexoxyphenyl)methanol
- [2-(hexyloxy)phenyl]methanol
- AC1L5H0F
- AC1Q57PG
- CTK4H0733
- KST-1A4397
- NSC69128
- 2-(HEXYLOXY)-BENZENEMETHANOL
- NSC-69128
- BAYXSRGRDHBQOR-UHFFFAOYSA-N
- 3351-71-1
- SCHEMBL10430491
- (2-(Hexyloxy)phenyl)methanol
- 2-n-Hexyloxybenzyl alcohol
- DTXSID20290527
- WLZ3681
-
- MDL: MFCD06203113
- インチ: InChI=1S/C13H20O2/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,14H,2-4,7,10-11H2,1H3
- InChIKey: BAYXSRGRDHBQOR-UHFFFAOYSA-N
- ほほえんだ: CCCCCCOC1=CC=CC=C1CO
計算された属性
- せいみつぶんしりょう: 208.1464
- どういたいしつりょう: 208.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 7
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- PSA: 29.46
- LogP: 3.13800
Benzenemethanol,2-(hexyloxy)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427896-1 g |
2-n-Hexyloxybenzyl alcohol |
3351-71-1 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB427896-5 g |
2-n-Hexyloxybenzyl alcohol |
3351-71-1 | 5g |
€1,373.40 | 2023-04-23 | ||
| Crysdot LLC | CD12082277-1g |
(2-(Hexyloxy)phenyl)methanol |
3351-71-1 | 97% | 1g |
$437 | 2024-07-24 | |
| abcr | AB427896-1g |
2-n-Hexyloxybenzyl alcohol; . |
3351-71-1 | 1g |
€1621.70 | 2025-02-17 | ||
| abcr | AB427896-5g |
2-n-Hexyloxybenzyl alcohol |
3351-71-1 | 5g |
€1373.40 | 2023-09-04 | ||
| A2B Chem LLC | AX73358-1g |
(2-(Hexyloxy)phenyl)methanol |
3351-71-1 | 97% | 1g |
$1205.00 | 2024-04-20 | |
| A2B Chem LLC | AX73358-5g |
(2-(Hexyloxy)phenyl)methanol |
3351-71-1 | 97% | 5g |
$2831.00 | 2024-04-20 | |
| Ambeed | A238184-1g |
(2-(Hexyloxy)phenyl)methanol |
3351-71-1 | 97% | 1g |
$441.0 | 2024-04-20 | |
| Crysdot LLC | CD12082277-5g |
(2-(Hexyloxy)phenyl)methanol |
3351-71-1 | 97% | 5g |
$1177 | 2024-07-24 |
Benzenemethanol,2-(hexyloxy)- 関連文献
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
3351-71-1 (Benzenemethanol,2-(hexyloxy)-) 関連製品
- 6513-49-1(2-n-Butoxybenzyl alcohol)
- 112230-06-5((2-Propoxyphenyl)methanol)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3351-71-1)Benzenemethanol,2-(hexyloxy)-

清らかである:99%
はかる:1g
価格 ($):397.0